molecular formula C13H19NO4S2 B5339030 N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide

N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide

Cat. No.: B5339030
M. Wt: 317.4 g/mol
InChI Key: KVRPIVSKNORHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide, also known as NS1619, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NS1619 belongs to the class of benzene sulfonamide compounds and is a potent activator of large conductance calcium-activated potassium (BKCa) channels.

Mechanism of Action

N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide acts as a potent activator of BKCa channels, which are present in various tissues, including smooth muscle, cardiac muscle, and neurons. Activation of BKCa channels by this compound leads to an increase in potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization has various effects on cellular processes, including vasodilation, inhibition of smooth muscle contraction, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different biological systems. In the cardiovascular system, this compound has been shown to induce vasodilation and decrease blood pressure. In smooth muscle, this compound inhibits contraction and has been used as a research tool to study the role of BKCa channels in regulating smooth muscle tone. In the nervous system, this compound has been shown to modulate neurotransmitter release and has been used as a research tool to study the role of BKCa channels in synaptic transmission.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide has several advantages as a research tool, including its potency and selectivity for BKCa channels. However, it also has some limitations, including its potential toxicity and non-specific effects on other ion channels. Careful consideration should be taken when using this compound in lab experiments to ensure that its effects are specific to BKCa channels.

Future Directions

N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide has potential applications in various fields of scientific research, including cardiovascular, neurological, and immunological research. Future research should focus on elucidating the specific mechanisms of action of this compound and its effects on different biological systems. Additionally, the development of more potent and selective BKCa channel activators could lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 3-chlorobenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-3-chlorobenzenesulfonamide. This intermediate product is then reacted with sodium methanesulfinate to form the final product, this compound.

Scientific Research Applications

N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have a wide range of effects on various biological systems, including the cardiovascular, nervous, and immune systems. This compound has been used as a research tool to study the role of BKCa channels in various physiological and pathophysiological processes.

Properties

IUPAC Name

N-cyclohexyl-3-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-19(15,16)12-8-5-9-13(10-12)20(17,18)14-11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRPIVSKNORHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.